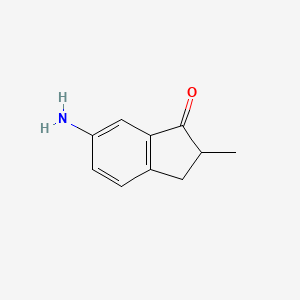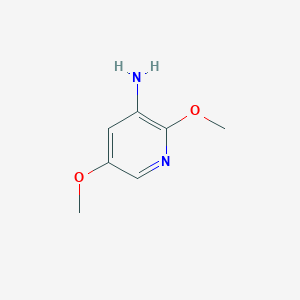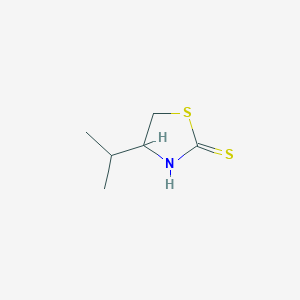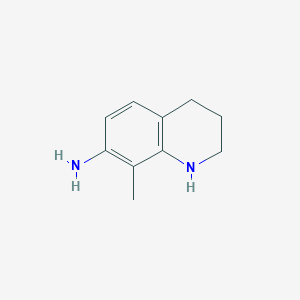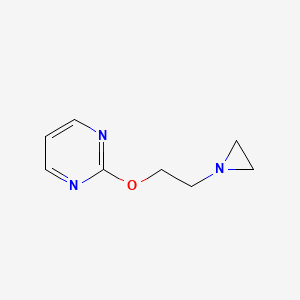
2-(2-(Aziridin-1-yl)ethoxy)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Aziridin-1-yl)ethoxy)pyrimidine is an organic compound that features both aziridine and pyrimidine moieties. Aziridines are three-membered nitrogen-containing rings known for their high ring strain and reactivity, while pyrimidines are six-membered heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3. The combination of these two functional groups in a single molecule makes this compound a compound of significant interest in various fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Aziridin-1-yl)ethoxy)pyrimidine typically involves the reaction of aziridine with a pyrimidine derivative. One common method is the nucleophilic substitution reaction where aziridine reacts with 2-chloroethoxypyrimidine under basic conditions. The reaction proceeds as follows:
Step 1: Preparation of 2-chloroethoxypyrimidine by reacting pyrimidine with chloroethanol in the presence of a base such as potassium carbonate.
Step 2: Nucleophilic substitution of the chlorine atom in 2-chloroethoxypyrimidine with aziridine in the presence of a base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and safety in industrial settings.
化学反应分析
Types of Reactions: 2-(2-(Aziridin-1-yl)ethoxy)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted amines.
Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form oxaziridines.
Substitution Reactions: The pyrimidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents such as primary amines, thiols, and alcohols under mild acidic or basic conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Nucleophilic Ring-Opening: Substituted amines.
Oxidation: Oxaziridines.
Substitution: Substituted pyrimidines.
科学研究应用
2-(2-(Aziridin-1-yl)ethoxy)pyrimidine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a DNA cross-linking agent due to the reactivity of the aziridine ring.
Medicine: Explored for its anticancer properties, as aziridine-containing compounds can alkylate DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(2-(Aziridin-1-yl)ethoxy)pyrimidine involves the reactivity of the aziridine ring. The high ring strain makes the aziridine ring susceptible to nucleophilic attack, leading to ring-opening and the formation of reactive intermediates. These intermediates can alkylate nucleophilic sites on biomolecules, such as DNA and proteins, leading to cross-linking and inhibition of biological processes. The pyrimidine moiety can also interact with biological targets, such as enzymes and receptors, further contributing to the compound’s biological activity.
相似化合物的比较
Aziridine: A three-membered nitrogen-containing ring with high reactivity.
Pyrimidine: A six-membered heterocyclic aromatic compound with nitrogen atoms at positions 1 and 3.
2-(2-(Azetidin-1-yl)ethoxy)pyrimidine: Similar to 2-(2-(Aziridin-1-yl)ethoxy)pyrimidine but with a four-membered azetidine ring instead of a three-membered aziridine ring.
Uniqueness: this compound is unique due to the combination of the highly reactive aziridine ring and the versatile pyrimidine ring in a single molecule. This combination allows for a wide range of chemical reactions and biological activities, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C8H11N3O |
|---|---|
分子量 |
165.19 g/mol |
IUPAC 名称 |
2-[2-(aziridin-1-yl)ethoxy]pyrimidine |
InChI |
InChI=1S/C8H11N3O/c1-2-9-8(10-3-1)12-7-6-11-4-5-11/h1-3H,4-7H2 |
InChI 键 |
RAYPQJSFKVJKLD-UHFFFAOYSA-N |
规范 SMILES |
C1CN1CCOC2=NC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



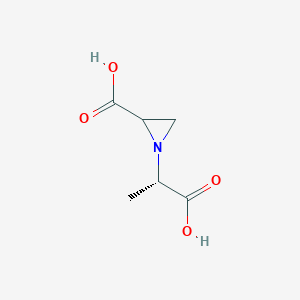

![(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B11918358.png)
![3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11918368.png)

